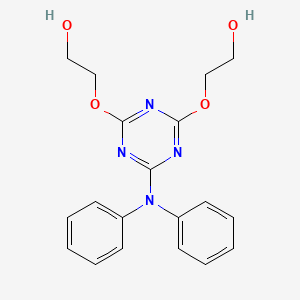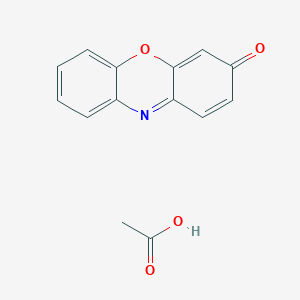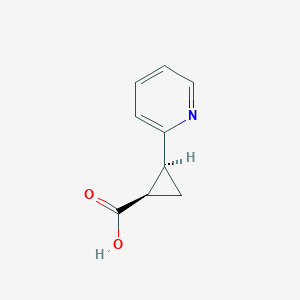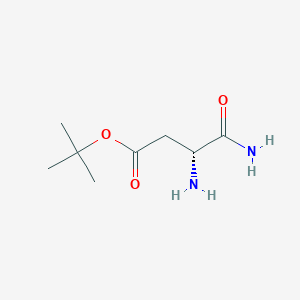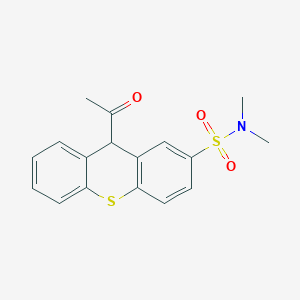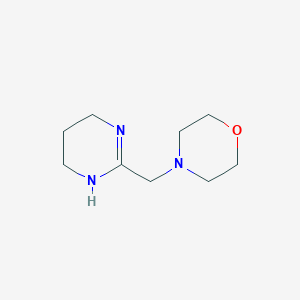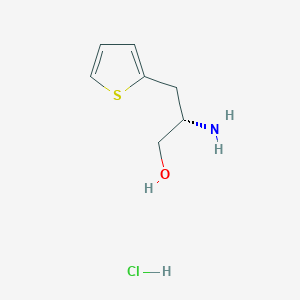
(S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride, often involves the Gewald reaction. This reaction typically includes the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of thiophene derivatives can involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiophene ring into sulfoxides or sulfones.
Reduction: The compound can be reduced to form different thiophene derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted thiophene compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: This compound is similar in structure but contains a methylamino group instead of an amino group.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
(S)-2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride is unique due to its specific amino and thiophene functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H12ClNOS |
|---|---|
Molekulargewicht |
193.70 g/mol |
IUPAC-Name |
(2S)-2-amino-3-thiophen-2-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H11NOS.ClH/c8-6(5-9)4-7-2-1-3-10-7;/h1-3,6,9H,4-5,8H2;1H/t6-;/m0./s1 |
InChI-Schlüssel |
IXBWOZRAYPRNAJ-RGMNGODLSA-N |
Isomerische SMILES |
C1=CSC(=C1)C[C@@H](CO)N.Cl |
Kanonische SMILES |
C1=CSC(=C1)CC(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13149278.png)
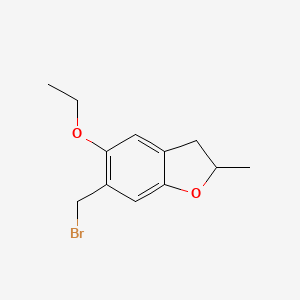
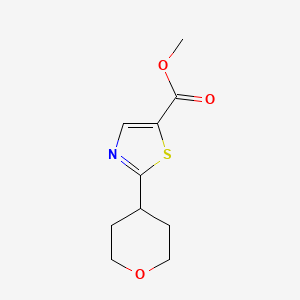

![Tert-butyl 4-(5-isopropoxy-2-methyl-4-(4-(spiro[cyclopropane-1,3'-indoline]-1'-yl)-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)piperidine-1-carboxylate](/img/structure/B13149317.png)
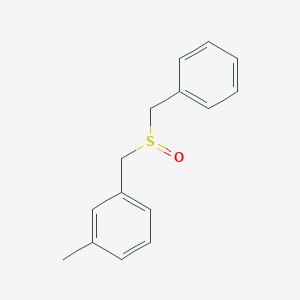
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
